molecular formula C7H3BrFIO B13026472 4-Bromo-2-fluoro-6-iodobenzaldehyde

4-Bromo-2-fluoro-6-iodobenzaldehyde

Cat. No.: B13026472
M. Wt: 328.90 g/mol
InChI Key: SCVXCFCBTJEGDL-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-iodobenzaldehyde is an aromatic compound with the molecular formula C7H3BrFIO It is characterized by the presence of bromine, fluorine, and iodine substituents on a benzaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-6-iodobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of benzaldehyde derivatives followed by selective substitution reactions. For instance, starting with 2-fluorobenzaldehyde, bromination and iodination can be carried out under controlled conditions to introduce the bromine and iodine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-6-iodobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Formation of substituted benzaldehydes.

    Oxidation: Formation of 4-Bromo-2-fluoro-6-iodobenzoic acid.

    Reduction: Formation of 4-Bromo-2-fluoro-6-iodobenzyl alcohol.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo-2-fluoro-6-iodobenzaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of bioactive compounds and probes for biological studies.

    Medicine: Potential use in the synthesis of drug candidates and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-iodobenzaldehyde is primarily based on its reactivity towards various chemical reagents. The presence of multiple halogens and an aldehyde group allows it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

  • 2-Bromo-6-fluorobenzaldehyde
  • 4-Bromo-2,6-difluorobenzaldehyde
  • 2-Fluoro-6-iodobenzaldehyde
  • 4-Bromo-2-iodobenzaldehyde

Comparison: 4-Bromo-2-fluoro-6-iodobenzaldehyde is unique due to the presence of three different halogens on the benzaldehyde ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a broader range of synthetic possibilities and applications .

Properties

Molecular Formula

C7H3BrFIO

Molecular Weight

328.90 g/mol

IUPAC Name

4-bromo-2-fluoro-6-iodobenzaldehyde

InChI

InChI=1S/C7H3BrFIO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H

InChI Key

SCVXCFCBTJEGDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)I)Br

Origin of Product

United States

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